molecular formula C17H16N4O2 B4416736 N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B4416736
M. Wt: 308.33 g/mol
InChI Key: SOGQQCCRPCDEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as MPPO, is a compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that has a molecular weight of 328.38 g/mol. MPPO is used in various applications, including as a fluorescent probe, a pesticide, and an antifungal agent.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood. However, it has been proposed that this compound acts by disrupting the cell membrane of fungi and insects, leading to their death. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and insects, making it a potent pesticide. Moreover, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments. It is a fluorescent probe that can be used to detect the presence of metal ions, making it a useful tool for studying metal ion transport in cells. Moreover, this compound has been shown to have potent antifungal and insecticidal activities, making it a useful tool for studying the biology of fungi and insects. However, this compound has several limitations for lab experiments. It is toxic to cells at high concentrations, making it difficult to use in cell-based assays. Moreover, this compound has poor solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several future directions for N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea research. One potential direction is to investigate the mechanism of action of this compound in more detail. Another potential direction is to develop more potent analogs of this compound that have improved solubility and lower toxicity. Moreover, this compound can be used as a tool for studying the biology of metal ions, fungi, and insects, and future research can explore these areas in more detail.

Scientific Research Applications

N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been extensively used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of metal ions, such as copper and zinc. This compound has also been used as a pesticide, as it exhibits potent antifungal and insecticidal activities. Moreover, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

1-(4-methylphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-7-9-14(10-8-12)19-17(22)18-11-15-20-16(21-23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGQQCCRPCDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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